molecular formula C15H14O4 B6378469 6-(3,4-Dimethoxyphenyl)-2-formylphenol CAS No. 1258632-64-2

6-(3,4-Dimethoxyphenyl)-2-formylphenol

Cat. No.: B6378469
CAS No.: 1258632-64-2
M. Wt: 258.27 g/mol
InChI Key: IZIQZTJFAVVSDC-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a phenol group substituted with a formyl group and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the formylation of 6-(3,4-dimethoxyphenyl)phenol using a Vilsmeier-Haack reaction. This reaction typically employs dimethylformamide and phosphorus oxychloride as reagents under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 6-(3,4-Dimethoxyphenyl)-2-carboxyphenol.

    Reduction: 6-(3,4-Dimethoxyphenyl)-2-hydroxymethylphenol.

    Substitution: 6-(3,4-Dimethoxyphenyl)-2-nitrophenol or 6-(3,4-Dimethoxyphenyl)-2-bromophenol.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenethylamine
  • 3,4-Dimethoxyphenol
  • 3,4-Dimethoxybenzaldehyde

Uniqueness

6-(3,4-Dimethoxyphenyl)-2-formylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-13-7-6-10(8-14(13)19-2)12-5-3-4-11(9-16)15(12)17/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIQZTJFAVVSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685244
Record name 2-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258632-64-2
Record name 2-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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